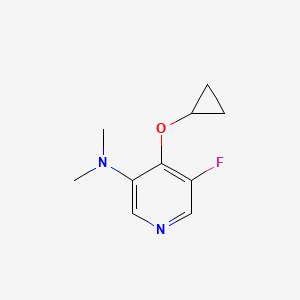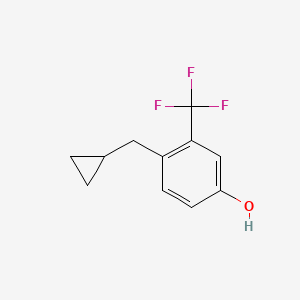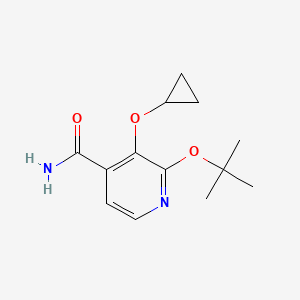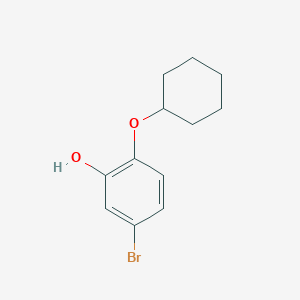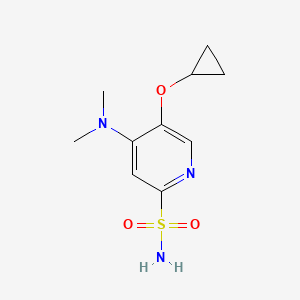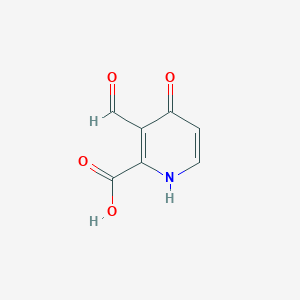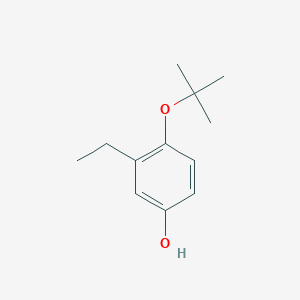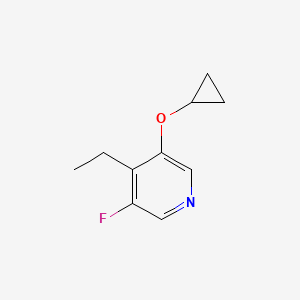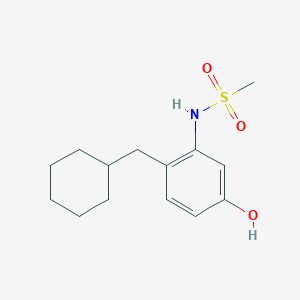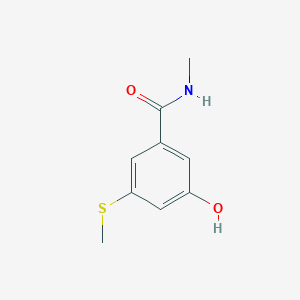
3-Hydroxy-N-methyl-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide is an organic compound with a benzamide core structure It features a hydroxyl group at the third position, a methyl group at the nitrogen atom, and a methylsulfanyl group at the fifth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the following steps:
Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amine group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The hydroxyl group is converted to a methylsulfanyl group using a thiolating agent such as methylthiol in the presence of a base.
Amidation: Finally, the compound is amidated with methylamine to form 3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and biological activities.
3-Hydroxy-5-(methylsulfanyl)benzamide: Lacks the N-methyl group, affecting its interaction with molecular targets.
N-Methyl-5-(methylsulfanyl)benzamide: Lacks the hydroxyl group, altering its reactivity and applications.
Uniqueness
3-Hydroxy-N-methyl-5-(methylsulfanyl)benzamide is unique due to the presence of all three functional groups (hydroxyl, N-methyl, and methylsulfanyl) on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
3-hydroxy-N-methyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)6-3-7(11)5-8(4-6)13-2/h3-5,11H,1-2H3,(H,10,12) |
Clave InChI |
YQJRMIGEECACLJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


